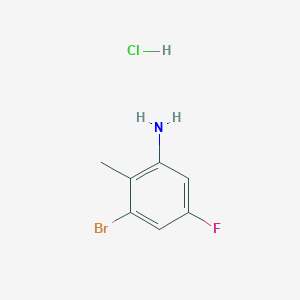
1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that appears to be related to a family of compounds with potential pharmacological properties. The structure suggests the presence of a piperazine ring, a methoxyphenyl group, and a thiazole moiety, which are common in molecules with central nervous system activity.
Synthesis Analysis
The synthesis of related arylthiobenzazoles involves the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles such as 2-mercaptobenzothiazole . This process generates a p-quinone imine that undergoes a Michael addition reaction, leading to the formation of the desired product. A similar approach could potentially be applied to synthesize the compound by substituting the appropriate nucleophiles and precursors.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using single crystal X-ray diffraction, which confirms the presence of a piperazine ring adopting a chair conformation . Computational studies, such as density functional theory (DFT) calculations, have been used to identify reactive sites for electrophilic and nucleophilic attacks, which are crucial for understanding the reactivity of such molecules .
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes the formation of 1,2,3-triazoles through click cyclocondensation reactions, as reported in the synthesis of 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone . This suggests that the compound may also participate in similar cycloaddition reactions, which could be useful for further functionalization or for the synthesis of analogs with different pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of a piperazine ring, for example, is known to contribute to the solubility and basicity of the molecule. The methoxy and thiazole groups can affect the molecule's electronic properties and its ability to form hydrogen bonds, which are important for its interaction with biological targets . The crystal structure and intermolecular interactions, as revealed by Hirshfeld Surface Analysis, provide insights into the solid-state properties and potential bioavailability of the compound .
Wissenschaftliche Forschungsanwendungen
Electrochemical Synthesis
The compound has been used in electrochemical synthesis processes. Amani and Nematollahi (2012) reported the electrochemical synthesis of new arylthiobenzazoles using a related compound, indicating its utility in the creation of diverse organic molecules through electrochemical reactions (Amani & Nematollahi, 2012).
Synthesis and Pharmacological Evaluation
Bhosale et al. (2014) synthesized derivatives of a similar compound and evaluated them for antipsychotic activity. This highlights its relevance in the design and evaluation of potential therapeutic agents (Bhosale et al., 2014).
Microwave-Assisted Synthesis
The compound has been used in microwave-assisted synthesis processes to create novel molecules. Said et al. (2020) reported the efficient and eco-friendly microwave-assisted synthesis of derivatives, emphasizing its role in green chemistry and sustainable practices (Said et al., 2020).
Antimicrobial Activity
Patel et al. (2011) used derivatives of the compound to synthesize new pyridine derivatives and evaluated them for antimicrobial activity. This application is crucial in discovering new antibiotics or antifungal agents (Patel et al., 2011).
Neuroprotective Activities
Gao et al. (2022) synthesized new edaravone derivatives containing a benzylpiperazine moiety and evaluated their neuroprotective activities, highlighting the compound's potential in creating treatments for neurodegenerative diseases (Gao et al., 2022).
Eigenschaften
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S2/c1-18-3-5-19(6-4-18)16-30-24-25-20(17-31-24)15-23(28)27-13-11-26(12-14-27)21-7-9-22(29-2)10-8-21/h3-10,17H,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQFFGCGQNJKBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B2528979.png)
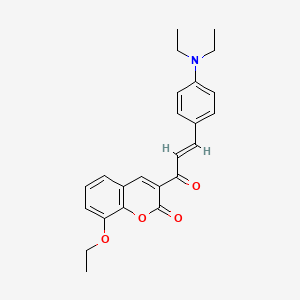
![Ethyl 2-[[2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]acetate](/img/structure/B2528984.png)


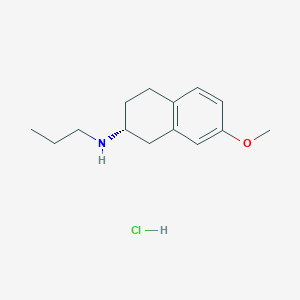
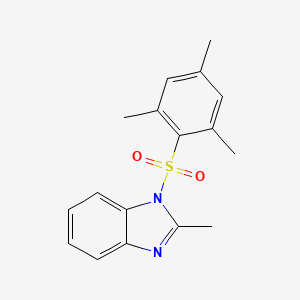
![8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2528992.png)
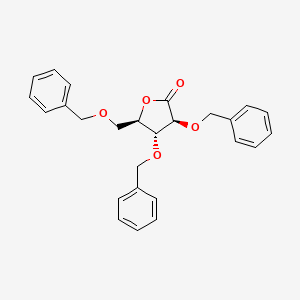
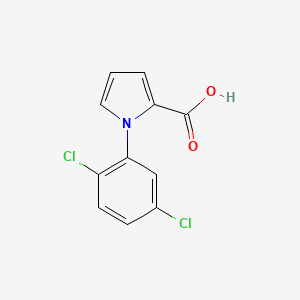
![3-Cyclopropyl-1-{1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2528996.png)

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2529001.png)
